2-Thiaspiro[3.5]nonan-7-amine
Description
Significance of Spirocyclic Systems in Modern Organic Chemistry Research
The inherent three-dimensionality of spirocyclic systems allows for a more precise spatial arrangement of functional groups, which is crucial for effective interaction with the intricate binding sites of biological targets such as proteins and enzymes. This often translates to higher potency and selectivity compared to their more planar counterparts. Furthermore, the introduction of a spiro-center can improve metabolic stability and other pharmacokinetic properties, making these scaffolds highly desirable in drug discovery programs.
Role of Heteroatoms (Sulfur and Nitrogen) in Spirocyclic Architectures
The incorporation of heteroatoms like sulfur and nitrogen into spirocyclic frameworks introduces a new layer of chemical diversity and functionality. Sulfur, with its larger atomic radius and ability to exist in various oxidation states, can influence the conformational preferences and electronic properties of the molecule. Nitrogen, a key element in many biologically active compounds, can act as a hydrogen bond donor or acceptor, and its basicity can be fine-tuned to optimize interactions with biological targets. The presence of both sulfur and nitrogen in a spirocyclic system, as in 2-Thiaspiro[3.5]nonan-7-amine, offers a rich playground for medicinal chemists.
Historical Development and Current Trends in Thiaspiro Chemistry
The chemistry of thiaspiro compounds has evolved significantly from early synthetic curiosities to a field with tangible applications. Initial studies focused on the fundamental synthesis and characterization of these molecules. In recent years, the focus has shifted towards the development of more efficient and stereoselective synthetic methods, driven by the increasing demand for novel spiro-heterocycles in drug discovery. Current trends involve the exploration of thiaspiro compounds as potential anticancer, antimicrobial, and central nervous system-active agents.
Overview of the 2-Thiaspiro[3.5]nonane Scaffold in Academic Investigations
The 2-thiaspiro[3.5]nonane scaffold, which forms the core of the title compound, is a relatively underexplored area of chemical space. While related thiaspiro systems have been investigated, the specific [3.5] arrangement, consisting of a thietane (B1214591) ring fused to a cyclohexane (B81311) ring, presents a unique combination of ring strain and conformational flexibility. Academic investigations into this scaffold are sparse, representing a significant opportunity for new discoveries.
Research Gaps and Opportunities for this compound
The most significant aspect of this compound is the current lack of its presence in the scientific literature. There are no published reports detailing its synthesis, properties, or biological activity. This represents a substantial research gap and, concurrently, a wealth of opportunities. The development of a synthetic route to this compound would open the door to a systematic investigation of its physicochemical properties and a thorough evaluation of its potential as a lead compound in various therapeutic areas. The unique combination of the thiaspiro[3.5]nonane core and the amine functionality suggests that it could serve as a valuable building block for the creation of diverse chemical libraries.
Structure
3D Structure
Properties
Molecular Formula |
C8H15NS |
|---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
2-thiaspiro[3.5]nonan-7-amine |
InChI |
InChI=1S/C8H15NS/c9-7-1-3-8(4-2-7)5-10-6-8/h7H,1-6,9H2 |
InChI Key |
MZAWAFWUIKXAJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N)CSC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Thiaspiro 3.5 Nonan 7 Amine and Its Core Scaffold
Retrosynthetic Analysis of the 2-Thiaspiro[3.5]nonane System
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the 2-thiaspiro[3.5]nonane system, the key challenge lies in the construction of the spirocyclic core. A logical disconnection approach would target the bonds connected to the spiro atom.
One common strategy involves disconnecting the carbon-sulfur bonds of the thietane (B1214591) ring. This leads to a precursor with a cyclohexane (B81311) ring bearing two functional groups that can be cyclized with a sulfur nucleophile. For instance, a 1,1-bis(halomethyl)cyclohexane derivative can be treated with a sulfide (B99878) source, such as sodium sulfide, to form the thietane ring. researchgate.netbeilstein-journals.org Another approach involves the disconnection of one of the carbon-carbon bonds of the cyclohexane ring adjacent to the spiro center. This might lead to a more linear precursor that can undergo an intramolecular cyclization to form the spirocyclic system.
A retrosynthetic pathway for 2-Thiaspiro[3.5]nonan-7-amine would first involve the disconnection of the amine group, leading back to the corresponding ketone, 2-thiaspiro[3.5]nonan-7-one. This ketone can then be subjected to the aforementioned disconnections of the spirocyclic core. The synthesis of the ketone precursor, 2-thiaspiro[3.5]nonan-7-one 2,2-dioxide, has been documented. sigmaaldrich.combldpharm.com
Strategies for Spirocenter Formation in Thiaspiro Compounds
The formation of the spirocenter is the pivotal step in the synthesis of thiaspiro compounds. Various methodologies have been developed to achieve this, each with its own advantages and limitations.
Cycloaddition reactions provide a convergent and often stereocontrolled route to spirocyclic systems. mdpi.com The [3+2] cycloaddition between an azomethine ylide and an olefin or acetylene (B1199291) is a prominent method for constructing spiropyrrolidine derivatives. beilstein-journals.org This strategy can be adapted for the synthesis of thiaspiro compounds by using appropriate sulfur-containing dipolarophiles or dipoles. For instance, the 1,3-dipolar cycloaddition of nitrones with specific acetate (B1210297) derivatives can yield highly functionalized spiroisoxazolidines. nih.gov Photochemical [2+2] cycloadditions, such as the thia-Paternò–Büchi reaction involving thiocarbonyl compounds and alkenes, are particularly effective for creating thietane rings, including spirothietanes. beilstein-journals.orgbeilstein-journals.org
Intramolecular cyclization is a widely used and effective method for forming spiro rings. rsc.org This strategy typically involves a precursor molecule containing two reactive functional groups that can react with each other to close a ring. For the synthesis of the 2-thiaspiro[3.5]nonane core, a common approach is the intramolecular displacement of leaving groups on a cyclohexane ring by a sulfur nucleophile. For example, the reaction of a 1,1-bis(methanesulfonate) derivative with sodium sulfide can yield the thiaspiro ring system. researchgate.net Another variation involves the ring-opening of a cyclic precursor followed by an intramolecular cyclization.
Molecular rearrangements can be powerful transformations for the construction of complex cyclic and spirocyclic systems. solubilityofthings.com The Beckmann rearrangement, for instance, converts oximes into amides and is a key step in the synthesis of various pharmaceuticals. wiley-vch.de While not directly forming the thiaspiro core, such rearrangements can be instrumental in creating precursors with the necessary functionality for subsequent cyclization. For example, a rearrangement could be used to install a nitrogen-containing functional group on a pre-formed spirocycle.
Radical cyclizations offer a versatile and powerful method for the formation of C-C and C-heteroatom bonds, including those in spirocyclic systems. mdpi.com Thiyl radicals, generated from thiols or other sulfur-containing precursors, can add to unsaturated bonds, initiating a cascade of reactions that can lead to the formation of complex cyclic structures. mdpi.com These reactions can be particularly useful for constructing highly substituted or strained ring systems. Nitrogen-centered radical strategies under visible light have also been developed for the synthesis of spiro compounds. researchgate.net
Stereoselective Synthesis of this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic routes to this compound is of significant importance.
A convergent and stereoselective synthesis would allow for the preparation of specific stereoisomers. beilstein-journals.org One potential strategy involves the stereoselective synthesis of a chiral cyclohexane precursor, which can then be converted to the thiaspirocycle. For example, a diastereoselective ketone-to-amine conversion on a pre-existing spirocyclic ketone could be employed. beilstein-journals.org
Another approach is to utilize a chiral auxiliary or catalyst to control the stereochemistry of a key bond-forming reaction. For example, a stereoselective imino-aldol reaction can be used to synthesize activated 2-arylazetidines with high stereoselectivity. rsc.org The Pummerer rearrangement has also been successfully used to achieve stereocontrol in the synthesis of 4'-thiaspirocyclic ribonucleosides. acs.orgacs.orgnih.govfigshare.com This reaction proceeds through a sulfoxide (B87167) intermediate, and the stereochemistry of the final product is influenced by neighboring group participation. acs.orgacs.orgnih.govfigshare.com Such a strategy could potentially be adapted for the stereoselective synthesis of this compound.
A one-pot, multi-component reaction has been used for the stereoselective synthesis of dispiro-oxindolopyrrolizidines, which creates four stereogenic centers in a single step. mdpi.com This highlights the power of multicomponent reactions in rapidly building molecular complexity with stereochemical control.
Chiral Auxiliary Approaches
Chiral auxiliary-based synthesis is a powerful and well-established strategy for inducing stereoselectivity. wikipedia.org This method involves the temporary incorporation of a chiral molecule (the auxiliary) into the synthetic sequence, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recycled. wikipedia.orgmdpi.com
For the synthesis of the this compound scaffold, a chiral auxiliary could be attached to a precursor molecule to direct the formation of the amine-bearing stereocenter. For instance, a prochiral ketone precursor, 2-thiaspiro[3.5]nonan-7-one, could be converted into a chiral imine or enamine using a chiral amine as the auxiliary. Subsequent reduction of the C=N double bond would proceed with facial selectivity dictated by the steric and electronic properties of the auxiliary, leading to an enantiomerically enriched amine.
Commonly used chiral auxiliaries that have proven effective in the synthesis of chiral amines and related structures include:
Oxazolidinones: These auxiliaries, popularized by David A. Evans, are highly effective in controlling the stereochemistry of alkylation and acylation reactions.
Camphorsultam: Known as Oppolzer's sultam, this auxiliary is effective in a variety of reactions, including Michael additions. wikipedia.org
Pseudoephedrine and Pseudoephenamine: These are practical and versatile auxiliaries for the asymmetric alkylation of amides, which can be precursors to chiral amines. wikipedia.orgnih.gov Their ability to form crystalline derivatives often facilitates purification. nih.gov
The selection of the appropriate chiral auxiliary and reaction conditions is critical and is typically determined through experimental screening to achieve the highest possible diastereoselectivity.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Features |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity, predictable stereochemistry. |
| Oppolzer's Camphorsultam | Michael additions, Diels-Alder reactions | Robust, crystalline derivatives aid purification. wikipedia.org |
| Pseudoephedrine | Asymmetric alkylation of amides | Recyclable, good stereocontrol. wikipedia.org |
Asymmetric Catalysis (e.g., Transition Metal-Catalyzed Asymmetric Hydrogenation of Precursors)
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. nih.govbeilstein-journals.org In this strategy, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. rsc.org For the synthesis of chiral amines, the asymmetric hydrogenation of prochiral imines or enamines is a particularly powerful method.
This approach would involve the synthesis of a suitable precursor to this compound, such as an enamine or an imine derivative of 2-thiaspiro[3.5]nonan-7-one. This precursor would then be subjected to hydrogenation using a transition metal complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the substrate preferentially.
Key components of this catalytic system include:
Transition Metals: Ruthenium and Iridium are commonly used for the asymmetric hydrogenation of ketones and imines. Rhodium is also widely employed.
Chiral Ligands: A vast array of chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, have been developed to provide high levels of enantioselectivity. The choice of ligand is crucial and depends on the specific substrate.
The development of asymmetric catalysis has also extended to organocatalysis, where small chiral organic molecules are used to catalyze stereoselective transformations. beilstein-journals.orgrsc.org
Enzymatic or Biocatalytic Transformations
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions. For the synthesis of chiral amines like this compound, several classes of enzymes could be employed.
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. The use of a chiral transaminase could directly convert the prochiral 2-thiaspiro[3.5]nonan-7-one into the desired enantiomer of this compound with very high enantiomeric excess.
Imine Reductases (IREDs): These enzymes catalyze the stereoselective reduction of imines to amines. A two-step, one-pot process could involve the non-selective formation of an imine from the corresponding ketone, followed by stereoselective reduction using an IRED.
Lipases: These enzymes can be used for the kinetic resolution of a racemic mixture of the amine or its derivatives. For example, a lipase (B570770) could selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.
The primary advantages of biocatalytic methods are their exceptional selectivity and their operation in aqueous media under mild temperature and pH conditions, which aligns with the principles of green chemistry.
Green Chemistry Principles in the Synthesis of Spirocyclic Amines
The application of green chemistry principles to the synthesis of complex molecules like spirocyclic amines is of growing importance to minimize environmental impact and improve safety and efficiency. rsc.org These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.
Solvent-Free or Aqueous Medium Reactions
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution.
Solvent-Free Reactions: Performing reactions in the absence of a solvent (neat conditions) or on solid supports can significantly reduce waste. tandfonline.comnih.gov These reactions are often accelerated by grinding or microwave irradiation. tandfonline.comresearchgate.net For example, the synthesis of spiro[3H-indole-3,2′-thiazolidines] has been achieved under solvent-free conditions using microwave irradiation, resulting in high yields and short reaction times. tandfonline.com A convenient protocol for synthesizing spiro-1,3-indanedione-fused dihydropyridines has been developed using a solid-supported acid catalyst under solvent-free conditions, highlighting the operational simplicity and good product yields of this approach. nih.gov
Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of structurally diverse spiroheterocycles has been demonstrated in aqueous media using catalysts like sulfamic acid or taurine. bohrium.com These methods provide an environmentally benign route to complex spiro systems.
Catalyst-Free or Organocatalytic Methods
Catalyst-Free Methods: In some cases, reactions can be designed to proceed efficiently without the need for a catalyst, particularly under forcing conditions like high temperature or microwave irradiation. This simplifies product purification and avoids issues related to catalyst toxicity or cost.
Organocatalytic Methods: Organocatalysis, the use of small, metal-free organic molecules as catalysts, is a cornerstone of green chemistry. mdpi.com These catalysts are generally less toxic and less sensitive to air and moisture than many metal-based catalysts. Organocatalysis has been successfully applied to the enantioselective synthesis of various spirocyclic compounds. sci-hub.boxnih.gov For instance, primary amine catalysts have been used to facilitate cascade reactions that generate complex spiro products with high stereoselectivity. oaepublish.com The synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives has been achieved using propylamine (B44156) functionalized nanoporous silica (B1680970) as a heterogeneous solid basic nanoreactor under solvent-free conditions at room temperature, demonstrating a green, one-pot, four-component condensation. shd-pub.org.rs
Microwave-Assisted and Photochemical Syntheses
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for dramatically accelerating reaction rates, often leading to higher yields and purer products compared to conventional heating methods. rsc.orgresearchgate.netmdpi.com This technique has been widely applied to the synthesis of spiro heterocycles, including multicomponent reactions that build complex scaffolds in a single step. rsc.orgrsc.org The use of microwave-assisted synthesis can also facilitate reactions under solvent-free conditions or in green solvents like water or ethanol. mdpi.commdpi.comcem.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Spiro Compounds
| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
|---|---|---|---|
| Synthesis of spiro-isoquinoline derivatives | 4 h, 53-59% | 15 min, 84-86% | mdpi.com |
| Synthesis of N-acylated cephalosporin (B10832234) derivatives | 2-6 h, lower yields | 2 min, 82-93% | cem.com |
Photochemical Synthesis: Photochemical reactions, which use light to initiate chemical transformations, can often proceed under mild conditions and can enable unique reaction pathways that are not accessible through thermal methods. researchgate.net Visible-light photoredox catalysis has been utilized for the modular synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. researchsquare.com This approach allows for the construction of complex bicyclic systems in a controlled and efficient manner. researchsquare.com
Sophisticated Structural Elucidation and Conformational Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For a molecule such as 2-Thiaspiro[3.5]nonan-7-amine, a suite of one-dimensional and two-dimensional NMR experiments is required to unambiguously assign all proton and carbon signals and to probe the molecule's stereochemistry and conformational preferences.
¹H, ¹³C, ¹⁵N NMR for Connectivity and Hybridization
¹H NMR: The proton NMR spectrum of this compound would provide crucial information about the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. The protons of the thietane (B1214591) ring are expected to appear as a complex multiplet, while the protons on the cyclohexane (B81311) ring would exhibit signals characteristic of a substituted six-membered ring, including a signal for the proton on the carbon bearing the amino group. The chemical shifts of the protons adjacent to the sulfur atom and the amino group would be particularly informative.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their hybridization state. For this compound, eight distinct carbon signals would be expected. The spiro carbon, being a quaternary center, would appear as a singlet with a characteristic chemical shift. The carbons bonded to the sulfur and nitrogen atoms would also have distinct chemical shifts influenced by the heteroatoms.
¹⁵N NMR: Nitrogen-15 NMR, although less common, can provide direct information about the electronic environment of the nitrogen atom in the amino group. The chemical shift would be indicative of its hybridization and involvement in any hydrogen bonding.
Predicted NMR Data (based on analogous compounds):
| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
| ¹H | 0.5 - 3.5 | Protons on the cyclohexane and thietane rings. The proton on the carbon with the amino group (CH-NH₂) would likely be in the 2.5-3.5 ppm range. |
| ¹³C | 20 - 70 | Aliphatic carbons. The spiro-carbon and carbons attached to heteroatoms would have distinct shifts. |
| ¹⁵N | -350 to -300 | Typical range for a primary amine. |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment and Stereochemistry
Two-dimensional NMR experiments are indispensable for assembling the complete structural puzzle of this compound.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, allowing for the tracing of bonded proton systems within the thietane and cyclohexane rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the assignment of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for identifying quaternary carbons, such as the spiro center, by observing correlations from nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is vital for determining the stereochemistry and preferred conformation of the molecule, for instance, by observing through-space interactions between protons on the two different rings.
Dynamic NMR for Conformational Exchange
The cyclohexane ring in this compound can exist in different chair or boat conformations. Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, can provide insights into the energy barriers associated with conformational changes, such as ring flipping.
Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
For this compound (C₈H₁₅NS, Molecular Weight: 157.28 g/mol ), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. Electron ionization (EI) mass spectrometry would induce fragmentation, providing clues about the molecule's structure. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.
Loss of the thietane ring: Fragmentation involving the cleavage of the spirocyclic system could lead to the loss of the four-membered sulfur-containing ring.
Ring-opening of the thietane: The strained four-membered ring could undergo ring-opening followed by further fragmentation.
Hypothetical Fragmentation Data:
| m/z (mass-to-charge ratio) | Possible Fragment |
| 157 | Molecular ion [M]⁺ |
| 142 | [M - NH₃]⁺ |
| 124 | [M - SH]⁺ |
| 84 | Cyclohexene radical cation resulting from retro-Diels-Alder type fragmentation of the cyclohexane ring. |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Structural Insights
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. arxiv.org
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aliphatic rings (around 2850-2950 cm⁻¹), and N-H bending (around 1600 cm⁻¹). The C-S stretching vibration of the thietane ring would likely appear in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information. The S-C-S symmetric stretch of the thietane ring is often a strong and characteristic Raman band.
Expected Vibrational Bands:
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Stretch (primary amine) | 3300-3500 (two bands) | 3300-3500 |
| C-H Stretch (aliphatic) | 2850-2950 | 2850-2950 |
| N-H Bend (primary amine) | 1590-1650 | Weak |
| C-S Stretch | 600-800 | 600-800 |
X-ray Crystallography of this compound and its Derivatives
An X-ray crystal structure would reveal:
Precise bond lengths and angles of both the thietane and cyclohexane rings.
The conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).
The orientation of the amino group (axial or equatorial).
The nature of intermolecular interactions, such as hydrogen bonding involving the amino group, in the solid state.
This detailed structural information is crucial for understanding the molecule's physical properties and its potential interactions with biological targets.
Elucidation of Solid-State Molecular Geometry
The definitive method for determining the precise solid-state molecular geometry of a crystalline compound is single-crystal X-ray diffraction analysis. rsc.orgresearchgate.net While specific crystallographic data for the parent compound this compound is not extensively reported in publicly available literature, its molecular geometry can be reliably predicted based on established principles and data from analogous structures, such as other thietanes and substituted cyclohexanes. researchgate.netresearchgate.net
The structure consists of a sp³-hybridized quaternary carbon (the spiro center) that links a puckered thietane ring and a cyclohexane ring, which is expected to adopt a stable chair conformation. The bond angles around the spiro carbon atom are anticipated to be close to the ideal tetrahedral value of 109.5°, though slight deviations are expected due to the strain inherent in the four-membered ring. wikipedia.org The internal angles of the thietane ring will be significantly compressed from the ideal tetrahedral angle, leading to considerable angle strain. saskoer.ca The C-S-C bond angle in thietane is typically around 78°, while the C-C-C angles are near 90°. The amine group at the C7 position of the cyclohexane ring can exist in either an axial or equatorial orientation, a preference that is governed by a combination of steric and electronic factors.
Table 1: Predicted Molecular Geometric Parameters for this compound Note: These are estimated values based on data for analogous structural motifs. Actual values would require experimental determination via X-ray crystallography.
| Parameter | Ring System | Predicted Value | General Reference Values |
| C-S Bond Length | Thietane | ~1.82 Å | 1.80-1.85 Å |
| C-C Bond Length | Thietane | ~1.55 Å | 1.54-1.56 Å |
| C-C Bond Length | Cyclohexane | ~1.54 Å | 1.53-1.55 Å |
| C-N Bond Length | Cyclohexane | ~1.47 Å | 1.46-1.48 Å |
| ∠C-S-C Angle | Thietane | ~78° | ~77-79° |
| ∠S-C-C Angle | Thietane | ~90° | ~88-92° |
| ∠C-C-C Angle | Cyclohexane | ~111° | 109.5-111.5° (Chair) |
| Dihedral Angle | (C-S-C-C) Thietane | ~25-35° | Puckered Conformation |
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystalline lattice is dictated by a network of intermolecular interactions. mdpi.com For this compound, the primary and most influential of these are hydrogen bonds, driven by the amine (-NH₂) functional group. The amine group can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as acceptors.
Detailed Conformational Analysis of the Spiro[3.5]nonane Ring System
The conformational landscape of the 2-Thiaspiro[3.5]nonane ring system is a product of the interplay between the inherent properties of the individual rings and the constraints imposed by the spiro-linkage. rsc.orgacs.org
Ring Puckering and Torsional Strain Energy Profiling
The cyclohexane ring is well-known to overwhelmingly prefer a chair conformation, which effectively minimizes both angle strain and torsional strain by maintaining staggered arrangements along all C-C bonds. saskoer.ca The presence of the spiro-fused thietane ring, however, can influence the energetics of the chair-to-chair interconversion.
The four-membered thietane ring is not planar and adopts a puckered or "butterfly" conformation to alleviate some of the severe torsional strain that would exist in a planar geometry. researchgate.net Torsional strain, also known as Pitzer strain, arises from the repulsion between electron clouds of eclipsed bonds. wikipedia.orgquora.com Even in its puckered state, the thietane ring possesses significant inherent strain due to both angle compression and residual torsional strain. The degree of puckering is a balance between these two opposing strain factors. The energy profile for the ring inversion of the thietane moiety is considerably lower than that of the cyclohexane ring.
Table 2: Representative Ring Puckering Parameters Note: These parameters quantify the degree and nature of non-planarity in cyclic molecules. Q is the total puckering amplitude, while φ and θ are phase angles describing the type of puckering.
| Ring System | Conformation | Typical Q (Å) | Puckering Description |
| Cyclohexane | Chair | ~0.55 Å | Low strain, staggered bonds |
| Thietane | Puckered | ~0.20 Å | Significant angle and torsional strain |
| Spiro[3.5]nonane | Combined | - | Puckering of each ring is maintained but sterically constrained |
Stereoelectronic Effects (e.g., Anomeric and Exo-Anomeric Effects involving Sulfur)
Stereoelectronic effects, which involve the interaction of electron orbitals, can have a profound impact on molecular conformation and stability. In this compound, the sulfur heteroatom introduces the possibility of anomeric-type effects. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent on a heterocycle to favor an axial position, contrary to what would be predicted by sterics alone. wikipedia.org
This effect is rationalized by a stabilizing hyperconjugative interaction between a lone pair of electrons (n) on the heteroatom (sulfur) and the antibonding orbital (σ) of an adjacent anti-periplanar bond (n → σ). cdnsciencepub.come-tarjome.com In the thietane ring of the title compound, a lone pair on the sulfur atom can align anti-periplanar to the C-C σ* orbitals of the spiro junction. This interaction can stabilize specific puckered conformations of the thietane ring and influence the rotational barrier around the C-S bonds. The magnitude of this stabilizing effect for sulfur is significant and has been estimated to be around 1.4 kcal/mol in similar dithioacetal spiro systems. cdnsciencepub.com Such stereoelectronic effects are crucial for accurately modeling the conformational preferences of the molecule. cdnsciencepub.com
Influence of Spiro-Linkage on Conformational Preferences
The spiro-linkage is the most defining structural feature of this compound, imparting significant rigidity and influencing the conformational behavior of both rings. acs.orgmdpi.com The spiro carbon atom acts as a rigid anchor, holding the thietane and cyclohexane rings in a roughly perpendicular orientation.
This linkage severely restricts the conformational freedom that the individual rings would otherwise possess. For the cyclohexane ring, the bulky, rigid thietane ring acts as a permanent, complex substituent. This can create a significant energetic difference between the two possible chair conformers where the C7-amine group is axial versus equatorial. The steric bulk of the spiro-fused thietane ring introduces unique 1,3-diaxial-type interactions that would not be present in a simple substituted cyclohexane. saskoer.ca Consequently, the barrier to ring inversion in the cyclohexane moiety is likely altered, and one chair conformation may be strongly preferred over the other. This conformational locking is a key feature of spirocyclic systems and is often exploited in drug design to fix a molecule into a specific bioactive conformation. researchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the electronic Schrödinger equation to predict various chemical properties. wikipedia.org
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is particularly effective for geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. researchgate.netnih.gov For 2-Thiaspiro[3.5]nonan-7-amine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), would be performed to find its most stable three-dimensional structure. latrobe.edu.au
The process involves starting with an initial guess of the molecular geometry and iteratively solving the Kohn-Sham equations to minimize the total energy of the system. mdpi.com This optimization yields crucial data such as bond lengths, bond angles, and dihedral angles for the equilibrium structure. Furthermore, these calculations provide the total electronic energy, which is essential for comparing the stability of different potential isomers or conformers. The energies of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. gavinpublishers.com
Table 1: Hypothetical DFT-Calculated Properties for this compound This table illustrates the type of data that would be generated from DFT calculations. The values are not based on actual experimental or computational results for this specific molecule.
| Property | Hypothetical Value | Unit |
|---|---|---|
| Total Electronic Energy | -850.1234 | Hartrees |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 2.1 | eV |
| HOMO-LUMO Gap | 8.6 | eV |
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on first principles and physical constants, without using empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. wikipedia.org
For this compound, ab initio calculations would provide a rigorous determination of its electronic properties. While computationally more demanding than DFT, methods like MP2 or CCSD(T) can offer higher accuracy for properties like electron correlation energies, ionization potentials, and electron affinities. wikipedia.org These calculations are valuable for benchmarking the results from DFT and for obtaining highly accurate electronic property data, which is crucial for understanding the molecule's fundamental behavior. aps.org
Molecular Electrostatic Potential (MEP) analysis is a vital tool for predicting the reactive sites of a molecule. nih.gov It involves calculating the electrostatic potential on the surface of the molecule, which is defined by a constant value of electron density. uni-muenchen.de The MEP map uses a color-coded scheme to visualize the charge distribution. nih.govuni-muenchen.de
For this compound, an MEP analysis would reveal the regions susceptible to electrophilic and nucleophilic attack.
Red-colored regions indicate negative electrostatic potential, corresponding to areas with high electron density. For this molecule, such regions would likely be concentrated around the nitrogen atom of the amine group and the sulfur atom, highlighting their nucleophilic character and ability to act as proton acceptor sites. uni-muenchen.deresearchgate.net
Blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas. These would likely be found around the hydrogen atoms of the amine group, signifying their electrophilic character. nih.govnih.gov
This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with biological receptors. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Sampling
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that exist as an ensemble of different conformations. mdpi.com Molecular Dynamics (MD) simulations are computational methods used to study this dynamic behavior by solving Newton's equations of motion for a system of atoms and molecules over time. researchgate.net
An MD simulation of this compound, typically performed in a simulated solvent environment, would provide a detailed picture of its conformational landscape. nih.govbiorxiv.org The simulation would track the movements of all atoms over a period ranging from nanoseconds to microseconds, revealing the accessible conformations, the flexibility of the spirocyclic rings, and the orientation of the amine group. researchgate.netnih.gov Analysis of the MD trajectory can identify the most populated conformational states and the energy barriers for transition between them, offering insights that are complementary to the static picture from quantum calculations. mdpi.comnih.gov
Reactivity Prediction and Mechanistic Modeling through Computational Approaches
Computational methods can predict the chemical reactivity of this compound and model potential reaction mechanisms. Reactivity descriptors derived from DFT calculations, such as the HOMO-LUMO gap, chemical hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. nih.gov
MEP analysis directly points to the sites most likely to engage in chemical reactions. nih.govuni-muenchen.de For instance, the nucleophilic nitrogen and sulfur atoms would be predicted as likely sites for reactions with electrophiles. Mechanistic modeling would involve calculating the transition state structures and energy barriers for proposed reaction pathways. This allows for a theoretical investigation of, for example, the acylation of the amine group or the oxidation of the sulfur atom, providing a detailed, step-by-step understanding of the reaction energetics and kinetics without performing the actual experiment.
Computational Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, various spectroscopic parameters can be calculated.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the frequencies and intensities of the molecule's vibrational modes. researchgate.net Comparing the computed spectrum with an experimental one can help confirm the molecule's structure.
NMR Spectra: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, usually coupled with DFT. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra.
Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to excited states. researchgate.net
Table 2: Hypothetical Computationally Predicted Spectroscopic Data for this compound This table illustrates the type of data that would be generated from spectroscopic predictions. The values are not based on actual experimental or computational results.
| Spectroscopy Type | Parameter | Hypothetical Predicted Value |
|---|---|---|
| Vibrational (IR) | N-H Stretch | 3350 cm⁻¹ |
| Vibrational (IR) | C-S Stretch | 700 cm⁻¹ |
| NMR | ¹³C Chemical Shift (Spiro Carbon) | 75 ppm |
| NMR | ¹H Chemical Shift (H on Amine-bearing C) | 3.1 ppm |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design (Theoretical Basis)
Quantitative Structure-Activity Relationship (QSAR) represents a computational and theoretical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org For a molecule like this compound and its derivatives, QSAR studies serve as a predictive tool in the rational design of new, potentially more potent and selective analogs. These models are built upon the principle that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
The fundamental premise of QSAR is to identify and quantify the physicochemical properties, known as molecular descriptors, that are critical for the biological activity of a set of compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For a series of compounds based on the this compound scaffold, these descriptors would be calculated for each analog and then correlated with their experimentally determined biological activities using statistical methods.
The development of a robust QSAR model typically involves the following steps:
Data Set Selection: A series of structurally related compounds with a consistent set of biological activity data (e.g., IC₅₀ or EC₅₀ values) is compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series.
Model Development: Statistical techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to generate a mathematical equation that relates the descriptors to the biological activity. nih.govlaccei.org
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.
For spirocyclic systems, including derivatives of this compound, specific descriptors that capture the three-dimensional nature and rigidity of the scaffold are particularly important. These can include descriptors related to molecular shape, volume, and surface area.
Detailed Research Findings
While specific QSAR studies on this compound are not extensively reported in the public domain, the theoretical basis for such an analysis can be constructed from studies on analogous spirocyclic and heterocyclic compounds. For instance, a QSAR study on a series of spirocyclic compounds might reveal the importance of hydrophobicity and specific steric features for their biological activity. nih.gov
In a hypothetical QSAR study of this compound derivatives, where different substituents are introduced on the amine or the cyclohexane (B81311) ring, a variety of descriptors would be examined. The goal would be to derive a QSAR equation similar in principle to those developed for other classes of compounds. For example, a QSAR model for a series of chalcone (B49325) derivatives yielded the following equation:
pIC₅₀ = 3.869 + (1.427 x qC1) + (4.027 x qC10) + (0.856 x qC15) - (35.900 x ELUMO) + (0.208 x LogP) cmu.ac.th
In this equation, pIC₅₀ represents the biological activity, while qC1, qC10, and qC15 are atomic charges, ELUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor), and LogP is the logarithm of the partition coefficient (a hydrophobic descriptor). cmu.ac.th
For a series of this compound analogs, a representative dataset for a QSAR study would look like the following illustrative table:
| Compound | Substituent (R) | pIC₅₀ | LogP | Molecular Weight (MW) | Polar Surface Area (PSA) |
| 1 | -H | 5.2 | 1.8 | 157.28 | 38.05 |
| 2 | -CH₃ | 5.5 | 2.2 | 171.31 | 38.05 |
| 3 | -C₂H₅ | 5.7 | 2.6 | 185.34 | 38.05 |
| 4 | -OH | 6.1 | 1.5 | 173.28 | 58.28 |
| 5 | -F | 5.4 | 1.9 | 175.27 | 38.05 |
| 6 | -Cl | 5.6 | 2.4 | 191.73 | 38.05 |
This table is for illustrative purposes only and does not represent actual experimental data.
By analyzing such a dataset, a QSAR model could be developed to predict the pIC₅₀ of new, unsynthesized derivatives of this compound. This would allow for the prioritization of the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery process. The insights gained from the model, such as the positive or negative impact of certain descriptors on activity, would provide a theoretical basis for the rational design of more effective molecules.
Reactions at the Amine Functionality
The primary amine group at the 7-position of the spiro[3.5]nonane skeleton is a key site for chemical modification, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.
N-Alkylation and Acylation Reactions
The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for standard N-alkylation and N-acylation reactions to introduce alkyl and acyl groups, respectively.
N-Alkylation: The N-alkylation of amines is a fundamental transformation in organic synthesis. For this compound, this can be achieved through various methods. The direct reaction with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) is a common approach, although it can sometimes lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. To control the degree of alkylation, reductive amination is a widely used alternative. This method involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.
In the context of related spirocyclic amines, N-alkylation has been employed to synthesize derivatives with specific biological activities. For instance, the N-alkylation of 7-azaspiro[3.5]nonane derivatives has been a key step in the development of GPR119 agonists. nih.gov Similarly, N-alkylation of various amines, including those with cyclic structures, has been achieved using propylene (B89431) carbonate as a green alkylating agent under neat conditions. mdpi.com
N-Acylation: The amine group of this compound can be readily acylated using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction typically proceeds under basic conditions to neutralize the acid generated during the reaction. For example, the acylation of a similar compound, 3-((benzylamino)methyl)oxetan-3-ol, with chloroacetyl chloride in the presence of a base like triethylamine (B128534) or potassium carbonate, is a key step in the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane. google.com
The resulting amides are generally stable and can serve as important intermediates for further functionalization or as final products with desired biological properties. The table below summarizes the expected N-alkylation and N-acylation reactions of this compound based on general principles and analogous reactions.
| Reaction Type | Reagents and Conditions | Expected Product(s) | Notes |
| N-Alkylation | Alkyl halide (e.g., R-X where X = I, Br, Cl), Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN) | Mono- and di-alkylated amines | Risk of over-alkylation. |
| Aldehyde/Ketone (R'COR''), Reducing agent (e.g., NaBH4, NaBH(OAc)3), Solvent (e.g., MeOH, CH2Cl2) | Mono-alkylated amine | Good control over the degree of alkylation. | |
| N-Acylation | Acyl chloride (RCOCl), Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2) | N-acyl amine (amide) | Generally high-yielding and clean reactions. |
| Acid anhydride (B1165640) ((RCO)2O), Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2) | N-acyl amine (amide) | Milder than acyl chlorides. | |
| Carboxylic acid (RCOOH), Coupling agent (e.g., DCC, EDC), Solvent (e.g., DMF, CH2Cl2) | N-acyl amine (amide) | Used when the corresponding acyl chloride or anhydride is not available. |
Derivatization for Probe and Ligand Synthesis
The amine functionality of this compound serves as a versatile handle for the synthesis of molecular probes and ligands for biological targets. The ability to introduce various functional groups through N-alkylation and N-acylation allows for the fine-tuning of the molecule's properties, such as its affinity and selectivity for a particular protein.
For example, spirocyclic amines are valuable scaffolds in drug discovery. organic-chemistry.org The synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists highlights the importance of this class of compounds in medicinal chemistry. nih.gov The derivatization of the amine group is a key strategy in optimizing the pharmacological profile of these molecules.
Furthermore, the synthesis of spiro[indoline-3,5'-pyrroline]-2,2'dione derivatives, which have shown anticancer potential, often involves the functionalization of an amine group in a multi-component reaction. nih.gov While specific examples for this compound are not available, its amine group can be similarly utilized to construct a diverse library of compounds for biological screening. The synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid for drug design further underscores the potential of spirocyclic amines as building blocks for bioactive molecules. univ.kiev.uaresearchgate.net
Transformations Involving the Thiaether Moiety
The thietane (B1214591) ring in this compound contains a sulfur atom that can undergo various transformations, most notably oxidation to the corresponding sulfoxide (B87167) and sulfone.
Oxidation to Sulfoxide and Sulfone Derivatives
The thiaether moiety can be selectively oxidized to the corresponding sulfoxide and subsequently to the sulfone using a variety of oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.
Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO4) or one equivalent of hydrogen peroxide (H2O2), are typically used for the selective oxidation of sulfides to sulfoxides. Stronger oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or excess hydrogen peroxide, will further oxidize the sulfoxide to the sulfone. The sulfone derivative, 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride, is a known compound. sigmaaldrich.com
The oxidation of the thiaether introduces polarity and hydrogen bond accepting capabilities, which can significantly alter the physicochemical and biological properties of the molecule. The synthesis of 3-amino-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride has also been reported, indicating that the sulfone functionality is compatible with the amine group. bldpharm.comsigmaaldrich.com
The following table summarizes the expected oxidation reactions of the thiaether in this compound.
| Reaction | Reagents and Conditions | Expected Product |
| Oxidation to Sulfoxide | 1 eq. H2O2, Solvent (e.g., AcOH) | This compound 2-oxide |
| NaIO4, Solvent (e.g., MeOH/H2O) | This compound 2-oxide | |
| Oxidation to Sulfone | 2 eq. m-CPBA, Solvent (e.g., CH2Cl2) | This compound 2,2-dioxide |
| Excess H2O2, Solvent (e.g., AcOH) | This compound 2,2-dioxide |
Sulfur Extrusion Reactions (if applicable)
Sulfur extrusion reactions from thietanes and their derivatives can lead to the formation of cyclopropanes or alkenes. The Ramberg-Bäcklund reaction is a well-known method for the conversion of α-halo sulfones into alkenes upon treatment with a base. organic-chemistry.orgwikipedia.orgchemistry-chemists.comsynarchive.com This reaction proceeds via the formation of a transient three-membered episulfone intermediate, which then extrudes sulfur dioxide to yield the alkene.
For this compound, this would first require oxidation to the sulfone, followed by α-halogenation. The subsequent base-induced extrusion of SO2 would lead to the formation of a spirocyclic alkene. The feasibility of this reaction on the this compound framework would depend on the stability of the intermediates and the reaction conditions required, which need to be compatible with the amine functionality.
Conclusion
2-Thiaspiro[3.5]nonan-7-amine represents an intriguing yet uncharted territory in the vast landscape of heterocyclic chemistry. Its unique structural features, combining a thiaspiro core with a reactive amine group, make it a highly attractive target for synthetic and medicinal chemists. While the current body of knowledge on this specific compound is non-existent, the potential for discovery is immense. The synthesis and characterization of this compound would not only fill a significant gap in the literature but also provide a valuable new tool for the development of novel therapeutic agents and functional materials. The path forward is clear: the exploration of this promising scaffold is a worthy endeavor for the chemical sciences community.
Derivatization Strategies and Analogue Synthesis for Academic Research
Synthesis of Substituted 2-Thiaspiro[3.5]nonan-7-amine Analogues
The primary amine at the C7 position of the this compound core is the most accessible functional handle for the synthesis of analogues. Standard and robust chemical transformations can be employed to generate a wide array of derivatives. These reactions are typically high-yielding and allow for the introduction of diverse chemical functionalities.
Key derivatization reactions at the 7-amino group include:
Acylation: Reaction with various acyl chlorides or carboxylic acids (using coupling agents) produces a library of amide analogues. This modification allows for the exploration of hydrogen bond donor/acceptor patterns and the introduction of various lipophilic or polar groups.
Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides, which can act as bioisosteres for other functional groups and introduce strong hydrogen-bond accepting features.
Reductive Amination: The ketone precursor, 2-thiaspiro[3.5]nonan-7-one, can undergo reductive amination with a wide range of primary and secondary amines to yield N-substituted analogues. scisupplies.eu Alternatively, the primary amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced to produce secondary or tertiary amine derivatives.
Alkylation: Direct N-alkylation with alkyl halides can be used to introduce small alkyl groups, though this method can sometimes suffer from over-alkylation.
The synthesis of analogues bearing substituents on the carbon framework of either the thietane (B1214591) or cyclohexane (B81311) ring is more complex. Such syntheses would generally require the use of appropriately substituted starting materials prior to the construction of the spirocyclic system.
Table 1: Representative Derivatization Reactions for this compound
| Reaction Type | Reagent Example | Resulting Functional Group | Purpose of Derivatization |
| Acylation | Acetyl chloride | Secondary Amide | Introduce hydrogen bond acceptor/donor, modulate polarity |
| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide | Introduce potent hydrogen bond acceptor, act as bioisostere |
| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | Secondary Amine | Introduce bulky/lipophilic groups, explore basicity |
| Urea Formation | Phenyl isocyanate | Urea | Introduce additional H-bond donors and acceptors |
Scaffold Diversification via Directed Functionalization
To move beyond simple derivatization of the amine, scaffold diversification can be achieved through directed C–H functionalization. This advanced synthetic strategy uses a directing group to temporarily coordinate with a metal catalyst, bringing the catalyst into close proximity with specific C–H bonds and enabling their selective reaction. dmaiti.comrsc.org This approach allows for the modification of otherwise unreactive positions on the scaffold, providing a powerful tool for generating structural diversity. nih.gov
For the this compound scaffold, the amine itself (or a modified version of it) can serve as the directing group. A potential strategy involves:
Amide Formation: The primary amine at C7 is first converted into a suitable directing group, such as a picolinamide (B142947) or other N-containing heterocycle.
Directed C–H Activation: A transition metal catalyst (e.g., palladium, rhodium, or ruthenium) is introduced. The catalyst coordinates to the directing group, forming a metallacyclic intermediate. dmaiti.com This conformationally rigid intermediate positions the catalyst to selectively activate a C-H bond, typically at the δ-position, which in this case would be the C4 or C6 positions on the cyclohexane ring.
Functionalization: The activated C-H bond can then react with a coupling partner, leading to arylation, alkylation, or other modifications at a previously inaccessible site. nih.gov
While this strategy has been widely applied to other systems, its application to the this compound scaffold is a prospective approach for creating novel analogues with functionalization vectors orthogonal to the primary amine. umn.edu
Isosteric and Bioisosteric Replacements within the Spirocyclic System (Focus on Chemical Design)
Modifications to the Thietane Ring:
Oxygen for Sulfur: Replacing the sulfur atom with an oxygen atom yields the 2-oxaspiro[3.5]nonan-7-amine analogue. Oxetanes are known to be more polar and can act as hydrogen bond acceptors, potentially improving solubility. acs.org
Nitrogen for Sulfur: Substitution with a nitrogen atom would produce an azaspiro[3.5]nonane derivative. This introduces a basic center and another point for derivatization.
Sulfur Oxidation: The sulfur atom can be oxidized to a sulfoxide (B87167) (SO) or a sulfone (SO₂), as seen in this compound, 2,2-dioxide. achemblock.com This significantly increases polarity and hydrogen bond accepting capability. researchgate.net
Modifications to the Spirocyclic Core:
Ring Equivalents: The entire thietane ring could be replaced with a cyclobutane (B1203170) ring to remove the heteroatom, thereby increasing lipophilicity. Conversely, the cyclohexane ring could be replaced with a piperidine (B6355638) or tetrahydropyran (B127337) ring to introduce additional heteroatoms.
Scaffold Bioisosteres: More significant changes can involve replacing the entire 2-thiaspiro[3.5]nonane system with another spirocyclic scaffold that presents appended groups in a similar three-dimensional arrangement. For example, 2,7-diazaspiro[3.5]nonane could be considered a bioisostere, offering two points for chemical diversification. rsc.orgnih.gov
These designed modifications allow chemists to systematically probe the importance of each component of the scaffold for biological activity.
Table 2: Potential Isosteric/Bioisosteric Replacements for this compound
| Original Scaffold/Group | Isosteric/Bioisosteric Replacement | Resulting Scaffold/Group | Key Property Change |
| Thietane Ring (C₃S) | Oxetane Ring (C₃O) | 2-Oxaspiro[3.5]nonan | Increased polarity, H-bond acceptor acs.org |
| Sulfur (S) | Sulfone (SO₂) | 2-Thiaspiro[3.5]nonane 2,2-dioxide | Significantly increased polarity, strong H-bond acceptor achemblock.com |
| Thietane Ring (C₃S) | Azetidine Ring (C₃N) | 2-Azaspiro[3.5]nonan | Introduction of basicity and additional derivatization site |
| Cyclohexane Ring | Piperidine Ring | 2-Thia-8-azaspiro[3.5]nonane | Introduction of basicity and H-bond properties |
| 2-Thiaspiro[3.5]nonane Core | 2,7-Diazaspiro[3.5]nonane Core | 2,7-Diazaspiro[3.5]nonane | Two points for derivatization, altered vector orientation nih.gov |
Construction of Chemical Libraries Based on the this compound Scaffold
The this compound scaffold is an ideal core structure for the construction of combinatorial chemical libraries aimed at drug discovery. nih.gov Its rigid, three-dimensional nature ensures that substituents are presented in well-defined spatial orientations, which is advantageous for exploring interactions with biological targets. researchgate.net A library based on this scaffold can be used to rapidly generate thousands of related but structurally distinct compounds for high-throughput screening.
A typical library synthesis strategy would involve a "scaffold-first" approach:
Scaffold Synthesis: A large batch of the core scaffold, either this compound or its ketone precursor, is synthesized. scisupplies.eu
Combinatorial Derivatization: The core scaffold is then systematically reacted with a diverse set of chemical building blocks. Using parallel synthesis techniques, the scaffold can be dispensed into an array of reaction vessels (e.g., a 96-well plate), and a different building block is added to each well.
Reaction and Purification: A robust reaction, such as acylation or reductive amination, is performed. Following the reaction, parallel purification methods are often employed to isolate the final library members.
For example, a library could be constructed by reacting the primary amine scaffold with a collection of 500 different carboxylic acids and 500 different aldehydes (via reductive amination), resulting in a library of 1,000 unique compounds. More advanced techniques, such as DNA-encoded library (DEL) technology, could also be employed, where the scaffold is attached to a unique DNA tag, allowing for the synthesis and screening of millions or even billions of compounds in a single mixture. rsc.orgnih.gov
Table 3: Hypothetical Library Design Using the this compound Scaffold
| Library Type | Scaffold | Building Blocks (Set A) | Building Blocks (Set B) | Combinatorial Products |
| Amide Library | This compound | 200 diverse carboxylic acids | N/A | 200 unique amides |
| Amine Library | 2-Thiaspiro[3.5]nonan-7-one | 200 diverse primary amines | N/A | 200 unique secondary amines |
| Two-Point Diversity Library | A suitably bifunctionalized scaffold | 50 diverse reagents for site 1 | 50 diverse reagents for site 2 | 2,500 unique compounds |
Exploration of Molecular Interactions and Biochemical Probe Development in Vitro & Mechanistic Focus
In Vitro Ligand-Biomolecule Interaction Profiling
The primary amine group and the thietane (B1214591) ring within 2-Thiaspiro[3.5]nonan-7-amine suggest potential for interactions with biological targets. However, specific experimental data is largely unavailable.
Receptor Binding Studies (isolated receptors)
There is currently no publicly available research detailing the binding of this compound to specific isolated receptors. Such studies would be crucial to identify its potential pharmacological targets and to understand its structure-activity relationship.
Enzyme Mechanism Elucidation (isolated enzymes)
Similarly, studies elucidating the effect of this compound on the mechanisms of isolated enzymes have not been reported in the scientific literature. The sulfur atom in the thietane ring could potentially interact with metallic cofactors in enzymes, and the amine group could form hydrogen bonds within active sites, but this remains speculative without experimental validation.
Biophysical Characterization of Binding Events (e.g., ITC, SPR)
Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are instrumental in characterizing the thermodynamics and kinetics of ligand-biomolecule binding. However, no ITC or SPR data for the interaction of this compound with any biological target is currently available in the public domain.
Development of this compound as Molecular Probes
The development of molecular probes is a key step in chemical biology to investigate biological systems. The structure of this compound provides a scaffold that could be functionalized for such purposes.
Fluorescent and Spin-Labeled Derivatives for Mechanistic Studies
The primary amine on the cyclohexane (B81311) ring of this compound presents a convenient attachment point for fluorescent dyes or spin labels. Such derivatives would be invaluable for tracking the molecule in biological systems and for studying its binding interactions through techniques like fluorescence polarization or electron paramagnetic resonance (EPR) spectroscopy. To date, the synthesis and application of such labeled derivatives of this compound have not been described in published research.
Affinity Chromatography Ligands for Target Identification
Immobilizing this compound onto a solid support via its amine group could create an affinity chromatography matrix. This would be a powerful tool for "fishing" out its binding partners from cell lysates, thereby identifying its biological targets. This application, while theoretically feasible, has not yet been reported.
Theoretical and In Vitro Binding Structure-Activity Relationship (SAR) Studies
No specific theoretical or in vitro binding SAR studies for this compound were found in the public domain.
Studies on Molecular Recognition and Stereoselective Binding Mechanisms
No specific studies on the molecular recognition and stereoselective binding mechanisms of this compound were found in the public domain.
Potential Research Applications in Non Clinical Chemistry and Materials Science
Application as Ligands in Asymmetric Catalysis
The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, and chiral amines are pivotal in this field, serving as versatile building blocks, organocatalysts, and ligands for metal-based catalysts. rsc.orgnih.gov The development of catalytic asymmetric methods to produce α-chiral primary amines is a significant area of research. rsc.org
The structure of 2-Thiaspiro[3.5]nonan-7-amine is well-suited for applications in asymmetric catalysis. When resolved into its individual enantiomers, the amine can serve as a chiral ligand. The rigid spiro[3.5]nonane framework locks the molecule into a defined conformation, which can impart a high degree of stereocontrol in a catalytic reaction. This rigidity is advantageous for creating a well-defined chiral pocket around a metal center, influencing the facial selectivity of substrate binding. The steric properties of closely related spirocyclic diamines, such as 2,7-diazaspiro[3.5]nonane, have been explored for their impact on catalytic processes.
Furthermore, chiral cyclic amines, famously exemplified by proline and its derivatives, are powerful organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions. usask.ca The chiral form of this compound could be explored as a novel organocatalyst, where the amine group would engage in the catalytic cycle (e.g., forming an enamine or iminium ion) and the spirocyclic backbone would dictate the stereochemical outcome. Biocatalytic methods, employing enzymes like transaminases or amine dehydrogenases, represent a leading strategy for accessing such enantiomerically pure amines for these applications. nih.govmdpi.com
| Catalytic Strategy | Role of Chiral this compound | Key Principle | Relevant Analogue/Concept |
| Metal-Ligand Catalysis | Chiral Ligand | The amine coordinates to a metal center, creating a chiral environment that directs the stereoselective transformation of a substrate. | 2,7-Diazaspiro[3.5]nonane |
| Organocatalysis | Chiral Catalyst | The primary amine acts as the catalytic group (e.g., forming enamines), with the spirocyclic scaffold providing the chiral induction. | Proline-catalyzed aldol reactions usask.ca |
| Biocatalysis | Synthesis Target | Engineered enzymes are used for the asymmetric synthesis of the chiral amine from a prochiral precursor, making the catalyst available. | Transaminase-mediated amination mdpi.com |
Use as Building Blocks for Complex Supramolecular Assemblies
Supramolecular chemistry involves the design of complex, functional architectures held together by non-covalent interactions. The predictability of these interactions is key to crystal engineering, where building blocks, or "tectons," are used to guide the formation of desired multi-dimensional networks.
This compound is an ideal candidate for such a building block. Its key features include:
A Hydrogen-Bonding Group: The primary amine is a potent hydrogen bond donor and acceptor, capable of forming reliable and directional interactions (synthons) with other molecules, such as carboxylic acids or other hydrogen-bonding moieties. soton.ac.uk
A Rigid Geometric Scaffold: Unlike flexible aliphatic amines, the spirocyclic structure provides a rigid and well-defined orientation for its functional groups. This geometric persistence is crucial for translating molecular-level information into a predictable, macroscopic structure, such as a 2D grid or a 3D diamondoid network. soton.ac.uk
Tunable Interactions: The cyclohexane (B81311) portion of the ring can participate in weaker C-H···π or hydrophobic interactions, while the sulfur atom in the thietane (B1214591) ring can act as a weak hydrogen bond acceptor or engage in other non-covalent interactions.
By using this compound in co-crystallization experiments with complementary molecules, it is possible to construct novel supramolecular helices, grids, and other complex assemblies. soton.ac.uk The defined vector of the amine group relative to the spiro core allows for the rational design of these higher-order structures.
| Structural Feature | Supramolecular Interaction | Potential Outcome in Assembly |
| Primary Amine (-NH2) | Strong Hydrogen Bonding (Donor/Acceptor) | Formation of predictable synthons, directing the primary structure (e.g., chains, dimers). soton.ac.uk |
| Spirocyclic Core | Steric Hindrance, van der Waals Forces | Provides rigidity and a defined geometry, influencing the overall network topology (e.g., linear vs. angled). |
| Cyclohexane Ring | Hydrophobic Interactions | Can mediate packing in the solid state or interactions in solution. |
| Thietane Sulfur Atom | Weak Hydrogen Bond Acceptor | Offers a secondary site for weaker, structure-refining interactions. |
Integration into Advanced Materials Science Research (e.g., Polymers, Sensors)
The dual functionality of this compound makes it a versatile monomer and functionalization agent for advanced materials. cymitquimica.comcymitquimica.com
Polymers: Polymers containing thiol or disulfide groups are of significant interest for applications in self-healing materials, drug delivery, and metal ion chelation. jsta.cl this compound can be incorporated into polymer structures through two primary routes:
Direct Polymerization: The amine group can be used to initiate ring-opening polymerizations or can participate in step-growth polymerizations (e.g., forming polyamides or polyimines), thereby embedding the thiaspirocycle directly into the polymer backbone or as a pendant group. jsta.cl
Post-Polymerization Modification: A pre-formed polymer with reactive sites (e.g., acyl chlorides, epoxides) can be functionalized by reacting it with the amine group of the spirocycle. This approach allows for precise control over the degree of functionalization. jsta.cl
The resulting polymers would possess unique properties conferred by the spirocyclic unit, including increased rigidity and thermal stability. The sulfur atom could also be oxidized to a sulfone, further modifying the material's properties.
Sensors: Spirocyclic scaffolds are central to the design of "turn-on" fluorescent probes and sensors. mdpi.com The underlying principle often involves the equilibrium between a non-fluorescent, spirocyclic form and a highly fluorescent, open-ring form. mdpi.comacs.org An external trigger, such as the binding of a metal ion, a change in pH, or the presence of a specific analyte, can shift this equilibrium and cause a dramatic increase in fluorescence. acs.org
The this compound structure could be integrated into a larger fluorophore system. In such a design, the amine would act as the recognition site (the "receptor"). Binding of a target analyte to the amine could induce a conformational or electronic change that triggers the ring-opening of a connected spiro-lactone or similar moiety, "turning on" the fluorescence.
| Application Area | Method of Integration | Function of this compound |
| Polymer Science | As a monomer in step-growth or ring-opening polymerization. | Introduces rigidity, thermal stability, and sulfur functionality into the polymer chain. jsta.cl |
| Polymer Science | As a modifying agent for pre-formed polymers. | Covalently attaches the spirocyclic unit as a pendant group to an existing backbone. jsta.cl |
| Chemical Sensors | As a recognition component in a larger probe molecule. | The amine group acts as a binding site for an analyte, triggering a fluorescent response. mdpi.comacs.org |
Role in Mechanistic Organic Chemistry and Reaction Discovery
The conformational rigidity of spirocyclic compounds makes them excellent tools for probing reaction mechanisms. By comparing the reactivity of a rigid spirocyclic molecule to its more flexible linear or monocyclic counterparts, chemists can gain insight into the geometric requirements of a reaction's transition state.
A key example of this principle comes from studies on spirocyclic photoaffinity probes. Research has shown that the photolysis of rigid spirocyclic diazirines proceeds through a different mechanism than that of linear diazirines. rsc.org The spirocyclic structure favors the direct formation of a highly reactive carbene, whereas the linear analogue can also form a more stable diazo intermediate. This mechanistic divergence is a direct consequence of the scaffold's inability to adopt the conformations required for alternative pathways. rsc.org
Similarly, this compound and its derivatives can be used to:
Probe Steric Effects: Investigate how steric bulk at a specific vector from a reactive center influences reaction rates and outcomes.
Constrain Reaction Pathways: Determine if a particular reaction requires conformational flexibility that the rigid spirocycle prohibits.
Discover New Reactions: The unique strain and electronic properties of the thietane ring, especially when oxidized to the sulfone, could be leveraged in reactions like the Ramberg-Bäcklund rearrangement to generate novel strained alkenes. researchgate.net
| Mechanistic Question | How this compound is Used | Insight Gained |
| Transition State Geometry | Compare its reactivity to a flexible analogue (e.g., cyclohexylamine). | Determines the required conformation for the reaction to proceed efficiently. |
| Role of Intermediates | Use as a scaffold to see which intermediates can form. | Elucidates whether flexible intermediates (e.g., diazo compounds) are involved in a reaction pathway. rsc.org |
| Steric Tolerance | Introduce substituents on the spirocyclic rings. | Maps the steric limits of a catalyst's active site or a reaction's transition state. |
Future Research Directions and Unaddressed Challenges
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of complex spirocyclic systems like 2-Thiaspiro[3.5]nonan-7-amine is often a significant hurdle, limiting broader investigation. Future research must prioritize the development of efficient, scalable, and environmentally benign synthetic routes. Current multi-step syntheses for similar spirocycles can be resource-intensive. The exploration of novel strategies is crucial.
Key areas for methodological exploration include:
Domino and Cascade Reactions: Designing multi-component reactions where several bonds are formed in a single operation can significantly increase efficiency. mdpi.com Such "domino" or "cascade" sequences could construct the thiaspiro[3.5]nonane core in fewer steps, reducing waste and improving atom economy. nih.gov
Photoredox Catalysis: Leveraging light to drive chemical reactions offers a powerful and sustainable approach. Photoredox-catalysed hydroaminoalkylation has been successfully used for other spirocyclic amines and could be adapted for the synthesis of thia-spiro analogues. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. A future direction would be to develop a microwave-assisted protocol for the key cyclization steps in forming the this compound backbone. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and automation. nih.gov Developing a flow-based synthesis would enable the on-demand production of this scaffold and its derivatives, facilitating broader screening and application studies.
| Methodology | Potential Advantages for this compound Synthesis | Key Challenges |
|---|---|---|
| Domino/Cascade Reactions | Increased step economy, reduced waste, rapid complexity generation. mdpi.com | Requires careful design of substrates and catalysts. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, sustainable energy source. nih.gov | Identification of suitable photocatalysts and reaction partners. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. mdpi.com | Scalability can be a concern for industrial applications. |
| Flow Chemistry | Automated, scalable, improved safety and reproducibility. nih.gov | Requires specialized equipment and process optimization. |
Advanced Spectroscopic and Structural Investigations under Non-Standard Conditions
A complete understanding of a molecule's properties requires characterization beyond standard conditions. While techniques like NMR, FT-IR, and mass spectrometry are foundational for confirming the structure of compounds like this compound nih.gov, future work should employ advanced methods to probe its dynamic behavior and stability.
Investigative avenues include:
Variable-Temperature NMR (VT-NMR): This technique can reveal information about conformational dynamics, such as ring-flipping or restricted bond rotations, which are critical for understanding how the molecule interacts with its environment.
High-Pressure Crystallography: Studying the crystal structure of this compound or its derivatives under high pressure can provide insights into its compressibility and structural stability, properties relevant for materials science applications.
Solid-State NMR (ssNMR): For derivatives that are difficult to crystallize or to study their solid-phase properties, ssNMR can provide crucial structural information.
Chiroptical Spectroscopy: For chiral derivatives of the scaffold, techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are essential for unambiguously determining their absolute stereochemistry.
Deeper Dive into Computational Modeling of Complex Reactivity and Stereochemical Control
Computational chemistry offers a powerful predictive tool that can accelerate research and reduce experimental costs. A significant unaddressed challenge is the development of robust computational models for the 2-thiaspiro[3.5]nonane system.
Future computational studies should focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to predict spectroscopic data (NMR, IR), helping to confirm experimental results. researchgate.net It can also be used to model reaction mechanisms, calculate transition state energies, and predict the stereochemical outcome of synthetic routes, guiding the design of more selective reactions.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational preferences in different solvents or when interacting with other molecules.
Quantum Theory of Atoms in Molecules (QTAIM): This analysis can be used to study the nature of chemical bonds and non-covalent interactions within the molecule, providing a deeper understanding of its electronic structure.
Expanding the Scope of Molecular Interaction Studies with Diverse Biomolecules
The rigid three-dimensional structure of spirocycles makes them highly attractive scaffolds in medicinal chemistry. nih.govbldpharm.com They can present functional groups in precise spatial orientations, potentially leading to high-potency and selective interactions with biological targets. nih.govbldpharm.com The future for this compound lies in exploring its interactions with a wide range of biomolecules beyond initial screenings.
Key research directions include:
Enzyme Inhibition Assays: The amine and thioether functionalities could serve as interaction points with various enzyme active sites. Screening against families of enzymes like kinases, proteases, or phosphatases could uncover novel inhibitory activities.
Receptor Binding Studies: The defined 3D shape of the scaffold is ideal for fitting into receptor binding pockets. Investigating its affinity for G-protein coupled receptors (GPCRs) or ion channels is a promising avenue.
DNA/RNA Interaction Analysis: The amine group, particularly when protonated, could interact with the phosphate backbone of nucleic acids. mdpi.com Studies using techniques like circular dichroism, fluorescence spectroscopy, or isothermal titration calorimetry could reveal potential binding modes.
Molecular Docking and Simulation: Computational docking can predict how derivatives of the scaffold might bind to the active sites of various proteins, prioritizing compounds for synthesis and biological testing. nih.gov
Discovery of Untapped Non-Clinical Research Applications
While medicinal chemistry is a primary focus for spirocycles, their unique properties also make them suitable for other fields. mdpi.com A significant challenge is to look beyond biological applications and explore the utility of this compound in materials science and catalysis.
Potential non-clinical applications to be explored:
Ligand Design for Catalysis: The thioether and amine groups can act as coordination sites for transition metals. Derivatives could be synthesized and tested as ligands in asymmetric catalysis, where the rigid spirocyclic backbone could enforce high stereoselectivity.
Organic Electronics: Spiro-conjugated frameworks are used in materials for organic light-emitting diodes (OLEDs) and other electronic devices. Research into functionalized polymers incorporating the 2-thiaspiro[3.5]nonane unit could lead to new materials with unique optoelectronic properties.
Corrosion Inhibitors: Amine and sulfur-containing compounds are known to be effective corrosion inhibitors for metals. The potential of this scaffold to adsorb onto metal surfaces and protect them from corrosive environments warrants investigation.
Methodological Innovations for the Study of Spirocyclic Thiaspiro Systems
The unique combination of a spirocyclic core and a sulfur heteroatom presents specific analytical challenges. New methodologies are needed to efficiently study libraries of these compounds and to understand their unique chemical properties.
Areas for innovation include:
Development of Chiral Separation Methods: As many synthetic routes may produce racemic or diastereomeric mixtures nih.gov, the development of robust chiral chromatography methods (both HPLC and SFC) is essential for isolating and studying individual stereoisomers.
Mass Spectrometry Fragmentation Studies: A detailed investigation into the electron-impact (EI) or collision-induced dissociation (CID) fragmentation patterns of the 2-thiaspiro[3.5]nonane core could establish characteristic fragmentation pathways, aiding in the structural elucidation of new derivatives by mass spectrometry.
High-Throughput NMR Screening: Implementing automated NMR techniques to rapidly confirm structures and assess purity for libraries of derivatives would significantly accelerate the discovery pipeline.
Development of Automated Synthesis and Screening Platforms for Scaffold Exploration
To fully explore the potential of the this compound scaffold, a high-throughput approach is necessary. Modern chemistry is increasingly reliant on automation to accelerate the synthesis-purification-analysis cycle. nih.gov
Future efforts should be directed towards:
Automated Flow Synthesis Platforms: Building on the concepts of flow chemistry, a fully automated platform could synthesize a library of derivatives by systematically varying starting materials. nih.gov This would allow for the rapid generation of dozens or hundreds of compounds for screening.
Integrated High-Throughput Screening (HTS): Coupling an automated synthesis platform with HTS for biological or material properties would create a powerful discovery engine. This would allow for the rapid identification of "hit" compounds with desired activities, which could then be selected for further optimization.
Machine Learning-Driven Discovery: Data generated from automated platforms can be used to train machine learning models. These models could then predict the properties of virtual compounds, guiding the synthesis of new derivatives with a higher probability of success and a more efficient exploration of the vast chemical space.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
